molecular formula C14H9Cl2NO B11848069 5,6-Dichloro-3-phenylindolin-2-one CAS No. 20465-51-4

5,6-Dichloro-3-phenylindolin-2-one

Cat. No.: B11848069
CAS No.: 20465-51-4
M. Wt: 278.1 g/mol
InChI Key: FLFQHALOGPZWPF-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-phenylindolin-2-one is a synthetic indolin-2-one derivative designed for advanced pharmacological and oncological research. Compounds based on the 3,3-diarylindolin-2-one scaffold have been identified as potent inducers of eIF2α phosphorylation . This phosphorylation event inhibits the guanine nucleotide exchange activity of eIF2B, thereby reducing the availability of the eIF2·GTP·Met-tRNAiMet ternary complex and leading to the selective inhibition of translation initiation, a promising mechanism for novel anti-cancer therapeutics . Furthermore, the indolin-2-one core structure is a privileged scaffold in medicinal chemistry, known for inhibiting various kinases . The 5,6-dichloro substitution pattern is a common modification in biologically active isoindole-1,3-diones and related structures, often used to optimize compound potency and physicochemical properties . This combination of features makes 5,6-Dichloro-3-phenylindolin-2-one a valuable chemical probe for researchers investigating pathways in cancer biology, protein translation, and cellular signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

20465-51-4

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

5,6-dichloro-3-phenyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H9Cl2NO/c15-10-6-9-12(7-11(10)16)17-14(18)13(9)8-4-2-1-3-5-8/h1-7,13H,(H,17,18)

InChI Key

FLFQHALOGPZWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC(=C(C=C3NC2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,6 Dichloro 3 Phenylindolin 2 One and Analogous Indolin 2 One Structures

Strategies for the Construction of the 5,6-Dichloroindolin-2-one (B1311402) Core

The foundational step in synthesizing the target molecule is the creation of the chlorinated indolin-2-one scaffold. This is most commonly achieved by first synthesizing the corresponding isatin (indole-2,3-dione), which serves as a versatile intermediate.

Classical organic synthesis provides several reliable, multi-step methods for constructing the isatin ring system from aniline (B41778) precursors. These methods are particularly well-suited for producing isatins with specific substitution patterns on the benzene (B151609) ring, such as the desired 5,6-dichloro substitution.

The Sandmeyer isatin synthesis is one of the oldest and most direct methods. It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate. This forms an intermediate isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. For the synthesis of 5,6-dichloroisatin, the logical starting material would be 3,4-dichloroaniline.

Another prominent method is the Stolle isatin synthesis . This approach involves the condensation of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid, such as aluminum trichloride or boron trifluoride, to afford the isatin. The Stolle synthesis is versatile and can be used for both substituted and unsubstituted anilines.

The Gassman isatin synthesis offers an alternative route that proceeds through a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin. While effective, the Sandmeyer and Stolle methods are often more direct for preparing simple substituted isatins.

The following table summarizes these classical synthetic routes to isatins.

Synthetic Method Key Reagents Intermediate Advantages
Sandmeyer SynthesisAniline, Chloral hydrate, Hydroxylamine, H₂SO₄IsonitrosoacetanilideGood yields (>75%), straightforward for many anilines.
Stolle SynthesisAniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃)ChlorooxalylanilideGood alternative to Sandmeyer, effective for N-substituted isatins.
Gassman SynthesisAniline, t-Butyl hypochlorite, Methylthioacetic acid3-Methylthio-2-oxindoleVersatile for various substituted anilines.

An alternative strategy to building the chlorinated ring from a chlorinated precursor is to perform direct halogenation on an existing indolin-2-one or indole (B1671886) scaffold. This approach can be effective but often faces challenges with regioselectivity, as multiple positions on the aromatic ring are susceptible to electrophilic attack.

Various halogenating agents can be employed for this purpose. For chlorination, reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine (Cl₂) can be used. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in directing the substitution to the desired positions. For instance, palladium-catalyzed C–H halogenation using a removable directing group has been developed to achieve high regioselectivity at specific positions on the indoline (B122111) ring.

However, achieving a specific 5,6-dichloro substitution pattern on an unsubstituted indolin-2-one via direct halogenation is often difficult due to the directing effects of the existing amide and aromatic ring, which typically favor substitution at other positions (like C-5 and C-7). Therefore, building the scaffold from an appropriately pre-substituted aniline is generally the more controlled and preferred method for synthesizing 5,6-dichloroisatin.

Formation of the C-3 Phenyl Moiety in Indolin-2-ones

Once the 5,6-dichloroisatin precursor is obtained, the next critical step is the introduction of the phenyl group at the C-3 position.

The C-3 carbonyl group of isatin is electrophilic and readily undergoes nucleophilic addition. This provides a classic and robust method for installing a phenyl group. The reaction of 5,6-dichloroisatin with a phenyl-organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, results in the formation of 5,6-dichloro-3-hydroxy-3-phenylindolin-2-one. masterorganicchemistry.comlibretexts.orglibretexts.org

The resulting tertiary alcohol is a key intermediate. To obtain the final target compound, 5,6-dichloro-3-phenylindolin-2-one, the C-3 hydroxyl group must be removed. This can be accomplished through a subsequent reduction step, for example, by using a reducing agent like triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid) or through catalytic hydrogenation.

Another related method is the Reformatsky reaction , which involves the reaction of a carbonyl compound with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. byjus.comnrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org While typically used with esters, variations of this reaction with other organozinc reagents could potentially be adapted for this transformation.

More modern approaches leverage the power of transition metal-catalyzed cross-coupling reactions to form the C-C bond at the C-3 position. rsc.orgnih.govmdpi.comresearchgate.net A common strategy involves converting the C-3 carbonyl of the indolin-2-one into a suitable functional group for coupling, such as a triflate (trifluoromethanesulfonate).

The synthesis would proceed by first reducing the 5,6-dichloroisatin to the corresponding 5,6-dichloroindolin-2-one (also known as 5,6-dichlorooxindole). The N-H can be protected (e.g., with a Boc group), and the resulting enolate can be trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) to generate a vinyl triflate at the C-3 position. nih.gov This triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with phenylboronic acid can then be performed to introduce the phenyl group at C-3, followed by deprotection to yield the final product. beilstein-journals.orgd-nb.infonih.govnsf.gov This route offers a powerful and versatile alternative to classical nucleophilic addition.

The following table outlines the key features of these two main approaches to C-3 phenylation.

Method Key Reagents Intermediate Key Features
Nucleophilic AdditionPhenylmagnesium bromide, H⁺/Reduction5,6-Dichloro-3-hydroxy-3-phenylindolin-2-oneTwo-step process (addition then reduction), uses classic organometallic chemistry.
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst, BaseC-3 Vinyl triflate of 5,6-dichloroindolin-2-oneMulti-step preparation of triflate, high functional group tolerance, modern method.

Enantioselective Synthesis of Chiral 3-Substituted Indolin-2-ones

When the C-3 position of an indolin-2-one is substituted with a group like phenyl, it becomes a stereocenter. The development of methods to control the stereochemistry at this position is a significant area of research, leading to the synthesis of single enantiomers of chiral 3-substituted indolin-2-ones. jst.go.jpworldscientific.com

Enantioselective synthesis is typically achieved by using chiral catalysts or auxiliaries. For instance, the nucleophilic addition of aryl groups to the C-3 carbonyl of isatins can be rendered enantioselective. This has been accomplished through asymmetric Friedel-Crafts reactions with arenes, catalyzed by chiral phosphoric acids or chiral metal complexes. beilstein-journals.orgnih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Similarly, other catalytic asymmetric reactions, such as the enantioselective amination of 3-substituted oxindoles, have been developed to create chiral quaternary centers at the C-3 position. nih.gov While the direct enantioselective synthesis of 5,6-dichloro-3-phenylindolin-2-one is specific, the principles established in the synthesis of analogous chiral 3-aryl-2-oxindoles are directly applicable. These methods often result in products with high enantiomeric excess (ee), providing access to optically pure compounds for further applications.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

The construction of the chiral center at the C-3 position of the indolin-2-one core has been effectively achieved through both organocatalytic and metal-catalyzed asymmetric reactions. These methods offer high levels of enantioselectivity and yield, providing access to a wide range of chiral 3,3-disubstituted oxindoles. nih.govrsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids and amino acids, have been successfully employed in the asymmetric functionalization of indolin-2-ones. acs.orgrsc.org For instance, chiral squaramides have been shown to catalyze the highly enantioselective Michael addition of 3-monosubstituted oxindoles to α,β-unsaturated acyl phosphonates, affording 3,3'-disubstituted oxindoles with adjacent quaternary and tertiary stereogenic centers in good yields and high diastereo- and enantioselectivities. nih.gov Similarly, amino acid-derived chiral phosphine (B1218219) catalysts have been utilized for the highly enantioselective α-amination of 3-substituted oxindoles with azodicarboxylates, producing products with a tetrasubstituted carbon center at the C-3 position in high yields and with up to 98% ee. nih.gov

Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and iridium, have proven to be powerful catalysts for the asymmetric synthesis of indolin-2-ones. researchgate.netnih.govrsc.org Palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides provides a route to oxindoles under milder conditions than traditional Friedel-Crafts cyclizations. acs.org Rhodium(III)-catalyzed ortho-C-H bond functionalization of nitroarenes with 1,2-diarylalkynes has been developed for the synthesis of 3,3-disubstituted oxindoles. researchgate.net Furthermore, cationic iridium complexes have been used to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, yielding 3-substituted 3-hydroxy-2-oxindoles with high regioselectivity and enantioselectivity. nih.gov

Table 1: Comparison of Asymmetric Synthetic Methodologies
MethodCatalyst/ReagentKey FeaturesReported Enantioselectivity (ee)
Organocatalytic Michael AdditionChiral SquaramidesForms adjacent quaternary and tertiary stereocentersUp to 98%
Organocatalytic α-AminationAmino acid-derived chiral phosphinesCreates a tetrasubstituted C-3 carbonUp to 98%
Palladium-Catalyzed C-H FunctionalizationPalladium acetate / 2-(di-tert-butylphosphino)biphenylMilder alternative to Friedel-CraftsHigh yields, stereoselectivity varies
Iridium-Catalyzed HydroarylationCationic Iridium ComplexForms 3-hydroxy-2-oxindolesUp to 98%

Diastereoselective Methods Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of indolin-2-one structures, allowing for the diastereoselective formation of new stereocenters. The auxiliary is later removed, yielding the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

A common approach involves attaching a chiral auxiliary to the nitrogen atom or a substituent of the indolin-2-one precursor. The inherent chirality of the auxiliary then directs the approach of incoming reagents, leading to a preferred diastereomer. For example, chiral oxazolidinones have been widely used as auxiliaries in stereoselective aldol reactions to create two contiguous stereocenters simultaneously. wikipedia.org Similarly, other auxiliaries have been employed in various transformations, including alkylations and cycloadditions, to achieve high levels of diastereoselectivity. wikipedia.orgresearchgate.net The development of new chiral auxiliaries and their application in indolin-2-one synthesis remains an active area of research. nih.govsfu.ca

Chemical Derivatization and Scaffold Modifications of 5,6-Dichloro-3-phenylindolin-2-one

The 5,6-dichloro-3-phenylindolin-2-one scaffold serves as a versatile template for further chemical modifications. Derivatization at various positions of the indolin-2-one ring system allows for the exploration of structure-activity relationships and the generation of diverse compound libraries.

Substitutions and Functionalizations at the N-1 Position

The nitrogen atom at the N-1 position of the indolin-2-one core is a common site for functionalization. Alkylation and arylation reactions at this position can significantly influence the compound's properties. Various synthetic methods have been developed for the N-alkylation and N-arylation of indoles and their derivatives. nih.govnih.govmdpi.com For instance, base-catalyzed N-1 alkylation of indoles with α-iminoketones has been reported. nih.gov Palladium-catalyzed N-arylation is another common strategy. mdpi.com These modifications can introduce a wide range of substituents, including alkyl, benzyl, and aryl groups, providing opportunities to modulate the steric and electronic properties of the molecule.

Strategic Modifications of the Phenyl Ring at C-3

The phenyl ring at the C-3 position offers numerous possibilities for strategic modifications. The introduction of substituents on this ring can have a profound impact on the biological activity of the resulting compounds. nih.govresearchgate.net Structure-activity relationship studies have shown that the nature and position of substituents on the C-3 phenyl ring can determine the selectivity of these compounds as inhibitors of various receptor tyrosine kinases. nih.gov For example, bulky groups on the phenyl ring at the C-3 position have been associated with selectivity towards certain kinases. nih.gov Synthetic strategies to access C-3 aryl-substituted indolin-2-one analogs often involve the coupling of substituted phenylboronic acids or other organometallic reagents with a suitable indolin-2-one precursor. acs.orgacs.orgresearchgate.net

Table 2: Impact of C-3 Phenyl Ring Substitution on Kinase Selectivity
Substituent on C-3 Phenyl RingObserved SelectivityReference
Bulky GroupsHigh selectivity toward EGF and Her-2 RTKs nih.gov
Extended Side ChainHigh potency and selectivity against PDGF and VEGF (Flk-1) RTKs nih.gov
Unsubstituted PhenylVaries depending on other structural features nih.gov

Regioselective Halogenation and Further Substituent Introduction on the Indolin-2-one System

The indolin-2-one system itself can undergo further functionalization, with regioselective halogenation being a key transformation. The introduction of halogen atoms, particularly at the electron-rich aromatic ring, provides a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.netrsc.org Electrophilic aromatic substitution is a common method for the halogenation of indoles, with the position of substitution being influenced by the existing substituents and reaction conditions. ic.ac.uknih.gov For instance, the inherent reactivity of the indole core often leads to substitution at the C-3 position; however, when this position is blocked, functionalization can occur at other positions on the benzene ring. chim.it The resulting halogenated indolin-2-ones can then be used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the chemical space around the indolin-2-one scaffold. nih.govresearchgate.netacs.orgacs.org

Elucidation of Reaction Mechanisms and Mechanistic Investigations in 5,6 Dichloro 3 Phenylindolin 2 One Synthesis

Detailed Mechanistic Pathways for Indolin-2-one Formation and Phenylation

The formation of the 5,6-dichloro-3-phenylindolin-2-one scaffold can be conceptualized through two main stages: the construction of the indolin-2-one core and the introduction of the phenyl group at the C3 position. The specific pathway depends on the chosen synthetic route.

One plausible pathway involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, a reaction analogous to the Bischler-Möhlau indole (B1671886) synthesis could be envisioned, starting from an α-halo- or α-hydroxy-ketone and a dichlorinated aniline. However, a more common and contemporary approach for constructing 3-substituted oxindoles involves the modification of a pre-existing indolin-2-one core.

A key mechanistic feature in the synthesis of many 3-substituted indoles is the in situ formation of a reactive alkylideneindolenine intermediate (also known as a vinylogous imine). researchgate.netrsc.org In the context of synthesizing 5,6-dichloro-3-phenylindolin-2-one, this would likely involve the following steps:

Activation of the C3 Position: Starting from 5,6-dichloroindolin-2-one (B1311402), the C3 position needs to be activated for subsequent phenylation. This can be achieved through various methods, such as halogenation (e.g., bromination) to form a 3-halo-5,6-dichloroindolin-2-one.

Formation of the Alkylideneindolenine Intermediate: In the presence of a base, the 3-halo-5,6-dichloroindolin-2-one can undergo elimination of HX (where X is a halogen) to form the highly reactive 5,6-dichloro-3-methyleneindolin-2-one intermediate. Alternatively, under acidic conditions, dehydration of a 3-hydroxy-3-phenyl-5,6-dichloroindolin-2-one precursor could also lead to a related cationic intermediate.

Phenylation: The phenylation step can then occur via several mechanisms, depending on the phenyl source.

Friedel-Crafts-type reaction: If a phenyl group is introduced to an activated indolin-2-one precursor, an electrophilic substitution on a phenylating agent could occur.

Nucleophilic addition: A phenyl nucleophile, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), can attack the electrophilic C3 carbon of an intermediate like a 3-bromooxindole.

Palladium-catalyzed cross-coupling: A more modern and versatile approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or direct arylation) between a C3-functionalized 5,6-dichloroindolin-2-one (e.g., 3-bromo- (B131339) or 3-triflyloxy-) and a phenylboronic acid or other organometallic phenyl reagent. google.com

A proposed mechanistic pathway for a palladium-catalyzed synthesis is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C3-X bond of the 5,6-dichloroindolin-2-one substrate to form a Pd(II) intermediate.

Transmetalation: The organometallic phenyl reagent transfers its phenyl group to the palladium center, displacing the halide or other leaving group.

Reductive Elimination: The phenyl group and the indolin-2-one moiety are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Kinetic Analysis of Reaction Rates and Selectivities

Factors influencing reaction rates and selectivities include:

Substituent Effects: The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring of the indolin-2-one core will significantly impact the reactivity of the molecule. These groups decrease the electron density of the aromatic ring and can affect the acidity of the N-H proton and the electrophilicity of the C3 position. In reactions involving nucleophilic attack at C3, the chloro groups would likely enhance the reaction rate by making the carbon more electrophilic.

Catalyst Loading and Ligand Effects (in catalyzed reactions): In palladium-catalyzed reactions, the concentration of the catalyst and the nature of the ligands coordinated to the palladium center are critical. The ligand can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, it can also lead to the formation of side products, thereby reducing selectivity.

Concentration of Reactants: The rate of reaction is typically dependent on the concentration of the reactants, as described by the reaction's rate law.

Without experimental data, a quantitative analysis of reaction orders, rate constants, and activation energies for the synthesis of 5,6-dichloro-3-phenylindolin-2-one cannot be provided.

Probing Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the synthesis of 5,6-dichloro-3-phenylindolin-2-one are challenging due to their transient nature. However, their existence can be inferred from mechanistic studies of analogous reactions and through computational modeling.

As mentioned in Section 3.1, a key proposed intermediate in many syntheses of 3-substituted indoles is the alkylideneindolenine . researchgate.netrsc.org This intermediate is highly electrophilic at the exocyclic methylene (B1212753) carbon, making it susceptible to attack by nucleophiles. Trapping experiments, where a reactive nucleophile is added to the reaction mixture to capture the proposed intermediate, could provide evidence for its formation.

In palladium-catalyzed cross-coupling reactions, the intermediates would be various organopalladium species, including the Pd(II) complex formed after oxidative addition and the subsequent transmetalation product. These intermediates are typically not isolated but are well-established in the context of cross-coupling catalysis.

Modern analytical techniques such as in-situ NMR spectroscopy can be employed to monitor the progress of a reaction in real-time and potentially detect the presence of more stable intermediates. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of proposed intermediates and transition states, and provide a theoretical framework for understanding the reaction mechanism. For example, DFT calculations have been used to investigate the reactivity of related heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, and to understand the role of substituents and the electronic structure of the molecule in determining the reaction course. researchgate.net

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst is critical in the synthesis of 5,6-dichloro-3-phenylindolin-2-one, as these factors can profoundly influence reaction rates, yields, and selectivity.

Solvent Effects:

The following table summarizes the general effects of different solvent classes on reactions relevant to the synthesis of substituted indolin-2-ones:

Solvent ClassExamplesGeneral Effects on Relevant Reactions
Polar Aprotic DMF, DMSO, AcetonitrileFavorable for reactions involving anionic nucleophiles by minimizing anion solvation. Can significantly influence reaction rates. nih.gov
Polar Protic Water, Methanol, EthanolCan solvate both cations and anions. May participate in the reaction (e.g., hydrolysis). Can increase the acidity of N-H protons. nih.gov
Nonpolar Toluene, Hexane, DioxaneGenerally used for reactions where reactants are nonpolar. Less effective at stabilizing charged intermediates.

Catalyst Effects:

In catalytic syntheses, such as palladium-catalyzed cross-coupling, the choice of catalyst and ligands is paramount. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically alter the efficiency and selectivity of the reaction. The ligand influences the steric and electronic environment around the metal center, which in turn affects the rates of the key catalytic steps (oxidative addition, transmetalation, and reductive elimination).

For copper-catalyzed reactions, which have also been employed in the synthesis of related heterocyclic structures, the choice of the copper salt (e.g., CuI, Cu(OAc)₂) and any additives can be crucial for achieving good yields. researchgate.net

The following table illustrates the role of catalysts in analogous synthetic transformations:

Catalyst SystemReaction TypeRole and Effect on Outcome
Palladium(0) complexes with phosphine ligands Suzuki, Heck, and other cross-coupling reactionsThe choice of ligand (e.g., PPh₃, P(t-Bu)₃) affects catalyst stability, activity, and substrate scope. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination.
**Copper salts (e.g., CuI, Cu(OAc)₂) **Ullmann-type couplings, multicomponent reactionsCatalyzes the formation of C-N, C-O, and C-C bonds. The specific salt and any coordinating ligands or solvents can influence the reaction efficiency. researchgate.net
Lewis Acids (e.g., Sc(OTf)₃, Zn(II)) Condensation and cyclization reactionsCan activate carbonyl groups or other electrophiles towards nucleophilic attack, facilitating ring formation.
Bases (e.g., K₂CO₃, Et₃N) Elimination and condensation reactionsUsed to generate nucleophiles (e.g., deprotonation of the indolin-2-one nitrogen) or to promote elimination reactions to form reactive intermediates.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 5,6 Dichloro 3 Phenylindolin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, including 5,6-dichloro-3-phenylindolin-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecule's structure.

In the case of related indolin-2-one derivatives, ¹H NMR spectroscopy is crucial for identifying the protons on the aromatic rings and the aliphatic portions of the molecule. nih.govmdpi.com For instance, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene (B151609) and indolinone rings. Two-dimensional (2D) NMR techniques are often employed to unambiguously assign signals, especially in complex molecules. nih.gov

¹³C NMR provides complementary data, with each unique carbon atom giving a distinct signal. The chemical shifts of the carbonyl carbon (C2) and the carbon bearing the phenyl group (C3) would be particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Data for 5,6-Dichloro-3-phenylindolin-2-one

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175-180
C3Singlet~55-65
C3a-~130-140
C4Singlet~125-135
C5-~125-135 (with C-Cl coupling)
C6-~125-135 (with C-Cl coupling)
C7Singlet~110-120
C7a-~140-150
Phenyl C1'-~135-145
Phenyl C2'/C6'Multiplet~128-130
Phenyl C3'/C5'Multiplet~128-130
Phenyl C4'Multiplet~127-129
NHBroad Singlet-

Note: These are predicted values based on known data for similar structures and are for illustrative purposes. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For 5,6-dichloro-3-phenylindolin-2-one, with a chemical formula of C₁₄H₉Cl₂NO, HRMS would provide a highly accurate mass measurement. sigmaaldrich.com

The technique can distinguish between compounds with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum of 5,6-dichloro-3-phenylindolin-2-one, further confirming the presence of two chlorine atoms in the molecule.

Table 2: HRMS Data for 5,6-Dichloro-3-phenylindolin-2-one

ParameterValue
Molecular FormulaC₁₄H₉Cl₂NO
Nominal Mass277 g/mol
Monoisotopic Mass277.0061 g/mol
Expected Isotopic PatternPresence of M, M+2, and M+4 peaks in ratios characteristic for two chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of 5,6-dichloro-3-phenylindolin-2-one would exhibit characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring would be expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the amide would appear as a band around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of the related compound 3-phenyloxindole shows a prominent carbonyl peak. nist.gov Similarly, the IR spectrum of N-phenylisatin, another related structure, also displays characteristic carbonyl absorptions. nist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. wallonie.be It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations in 5,6-dichloro-3-phenylindolin-2-one would be expected to produce strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for 5,6-Dichloro-3-phenylindolin-2-one

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
N-H StretchIR3200-3300
Aromatic C-H StretchIR, Raman>3000
C=O Stretch (Lactam)IR, Raman1700-1750
Aromatic C=C StretchIR, Raman1450-1600
C-Cl StretchIR, Raman<800

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a crystal structure for 5,6-dichloro-3-phenylindolin-2-one itself is not publicly available, analysis of related structures provides insight into what might be expected. For instance, the crystal structure of 5,6-dichloro-2-phenylisoindoline-1,3-dione reveals details about the planarity of the ring system and the orientation of the phenyl substituent. bldpharm.com In general, X-ray diffraction studies on similar heterocyclic compounds provide valuable data on intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Circular Dichroism (CD) Spectroscopy for Chiral Indolin-2-one Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While 5,6-dichloro-3-phenylindolin-2-one itself is achiral, its derivatives can be synthesized in enantiomerically pure forms. For such chiral derivatives, CD spectroscopy would be essential for determining their absolute configuration and studying their conformational properties in solution. nih.gov

The synthesis of chiral indoline (B122111) derivatives is an active area of research, often employing asymmetric catalysis. acs.orgnih.gov CD spectroscopy plays a crucial role in characterizing the stereochemical outcome of these reactions. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores in the molecule, providing insight into its three-dimensional structure.

For instance, the introduction of a chiral center at a position other than C3, or the synthesis of atropisomeric derivatives, would yield molecules amenable to CD spectroscopic analysis. The technique would be invaluable for confirming the enantiopurity and assigning the absolute stereochemistry of such compounds.

Computational Chemistry and Theoretical Studies of 5,6 Dichloro 3 Phenylindolin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Key parameters derived from DFT studies include:

Total Energy and Heat of Formation: These values provide a measure of the molecule's thermodynamic stability.

Dipole Moment: This indicates the polarity of the molecule, which influences its solubility and interactions with polar biological environments.

Mulliken Atomic Charges: These calculations reveal the partial charges on each atom, identifying potential sites for electrostatic interactions with other molecules. For instance, in similar heterocyclic compounds, carbon atoms attached to electronegative atoms like oxygen and nitrogen exhibit significant positive charges, while the heteroatoms themselves are negatively charged. researchgate.net

The reactivity of 5,6-Dichloro-3-phenylindolin-2-one can be predicted by analyzing global reactivity descriptors, which are calculated from the energies of the frontier molecular orbitals. These descriptors help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net The substitution of the indolinone core with dichloro and phenyl groups significantly influences these electronic properties. rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of the conformational landscape of 5,6-Dichloro-3-phenylindolin-2-one in different environments, such as in solution.

These simulations can reveal:

Stable Conformers: The molecule can exist in various spatial arrangements or conformers. MD simulations help identify the most stable and populated conformations.

Flexibility and Rigidity: The simulations can show which parts of the molecule are flexible and which are rigid. The phenyl group and the indolinone core's relative orientation can be a key flexible point.

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of the molecule. This is crucial for understanding its behavior in a biological medium. For instance, DFT calculations on similar structures have been performed to understand structural characteristics in solution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a compound with its biological activity. nih.govajchem-b.comresearchgate.netfrontiersin.org For 5,6-Dichloro-3-phenylindolin-2-one, QSAR models can be developed to predict its activity against various biological targets. nih.gov These models are built using a set of known active and inactive molecules and their calculated molecular descriptors. mdpi.com

The process involves:

Descriptor Calculation: A wide range of descriptors are calculated for a series of related compounds. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov

Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For 5,6-Dichloro-3-phenylindolin-2-one, QSAR can help in identifying the key structural features responsible for its biological activity and guide the design of new, more potent analogs. researchgate.net

Molecular Docking and Binding Mode Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological macromolecule, such as a protein or DNA. semanticscholar.orgnih.gov This method is instrumental in understanding the potential mechanism of action of 5,6-Dichloro-3-phenylindolin-2-one at a molecular level. researchgate.netnih.gov

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structures of 5,6-Dichloro-3-phenylindolin-2-one (the ligand) and the target macromolecule (the receptor) are prepared.

Sampling of Ligand Conformations and Orientations: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are identified as the predicted binding modes.

Molecular docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between 5,6-Dichloro-3-phenylindolin-2-one and the amino acid residues in the active site of a target protein. nih.gov This information is crucial for structure-based drug design.

Frontier Molecular Orbital (FMO) Analysis and Aromaticity Assessment

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comimperial.ac.uk The energy and shape of these orbitals are key to understanding chemical reactions. youtube.comresearchgate.net

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.inresearchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

Aromaticity Assessment: The aromaticity of the phenyl and indolinone rings in 5,6-Dichloro-3-phenylindolin-2-one can be assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. mdpi.com Aromaticity influences the stability, reactivity, and potential for π-π stacking interactions with biological macromolecules.

Data Tables

Table 1: Calculated Quantum Chemical Properties of a Representative Indolinone Structure

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: These are representative values for a similar indolinone structure and may vary for 5,6-Dichloro-3-phenylindolin-2-one. Actual values require specific DFT calculations for the exact molecule.

Table 2: Key Interactions Identified from a Hypothetical Molecular Docking Study

Interacting ResidueInteraction TypeDistance (Å)
Lys123Hydrogen Bond (with C=O)2.9
Phe234π-π Stacking (with phenyl ring)3.8
Leu78Hydrophobic Interaction4.2
Asp125Halogen Bond (with Cl)3.1

Note: This table is hypothetical and illustrates the type of data obtained from molecular docking. Actual interactions depend on the specific biological target.

Structure Activity Relationship Sar and Biological Target Identification for 5,6 Dichloro 3 Phenylindolin 2 One Analogues

Systematic Evaluation of Substituent Effects on the Indolin-2-one Core (C-5, C-6, N-1)

Modifications to the indolin-2-one core at the C-5, C-6, and N-1 positions have been shown to significantly influence the biological activity of these compounds. The presence of dichloro substitution at the C-5 and C-6 positions of the indolin-2-one ring is a key feature for the biological activity of some derivatives.

Research has shown that electron-withdrawing groups, such as the chloro groups at the C-5 and C-6 positions, can enhance the biological activity of these compounds. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, substitutions with electron-withdrawing groups like fluorine, bromine, and chlorine on an aromatic ring were associated with stronger activity. nih.govnih.gov In contrast, the presence of electron-donating groups, such as methyl groups, led to diminished activity. nih.gov

The N-1 position of the indolin-2-one core is also a critical point for modification. N-alkylation can modulate the compound's properties. For example, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, decoration at the N-1 position of a 5-nitroindoline (B147364) was a key synthetic strategy.

The following table summarizes the observed effects of substitutions at the C-5, C-6, and N-1 positions on the indolin-2-one core based on related compound series.

PositionSubstituentObserved Effect on Activity
C-5 ChloroGenerally associated with enhanced biological activity.
C-6 ChloroContributes to the overall activity profile, often in conjunction with C-5 substitution.
N-1 Alkyl groupsCan be modified to alter pharmacokinetic and pharmacodynamic properties.
N-1 HydrogenOften serves as a baseline for comparison with N-substituted analogues.

Investigation of Phenyl Ring Substitutions at C-3 on Activity Profiles

The phenyl ring at the C-3 position of the indolin-2-one scaffold offers a versatile site for chemical modification, and substitutions on this ring have profound effects on the activity and selectivity of the compounds.

Studies on 3-substituted indolin-2-ones as tyrosine kinase inhibitors have revealed that the nature of the substituent at the C-3 position dictates the selectivity towards different receptor tyrosine kinases (RTKs). For instance, 3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring at the C-3 position demonstrated high selectivity for the epidermal growth factor receptor (EGF) and Her-2 RTKs. In another study, a 3-(3-hydroxyphenyl)-indolin-2-one derivative exhibited the highest anti-inflammatory activity among a series of nineteen 3-substituted-indolin-2-one derivatives. This compound was found to significantly inhibit lipopolysaccharide (LPS)-induced signaling pathways.

The table below illustrates the impact of various substitutions on the C-3 phenyl ring on the biological activity of indolin-2-one derivatives.

C-3 Phenyl Ring SubstituentResulting Activity Profile
Bulky Groups High selectivity towards EGF and Her-2 RTKs.
3-Hydroxy Group Potent anti-inflammatory activity.
Unsubstituted Phenyl Serves as a reference for evaluating the effects of substitutions.

Stereochemical Impact on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, leading to stereospecific interactions.

In the context of indolin-2-one derivatives and related structures, the stereochemistry at the C-3 position can be a critical determinant of activity. For example, in a study of isoindolinone-based inhibitors of the MDM2-p53 interaction, it was found that the potent inhibitory activity resided in the (-)-enantiomer. This highlights that a specific spatial arrangement of the substituents is necessary for effective binding to the target protein.

While specific stereochemical studies on 5,6-dichloro-3-phenylindolin-2-one were not detailed in the provided search results, the principle of stereospecificity is well-established for this class of compounds. The differential activity of enantiomers is a common phenomenon, and it is highly probable that the biological activity of 5,6-dichloro-3-phenylindolin-2-one is also stereochemically dependent.

Identification and Validation of Molecular Targets through Biochemical Assays

A crucial step in drug discovery is the identification and validation of the molecular targets through which a compound exerts its biological effects. For 5,6-dichloro-3-phenylindolin-2-one and its analogues, a variety of molecular targets have been identified using biochemical assays.

One of the primary classes of targets for indolin-2-one derivatives are protein kinases . These enzymes play a central role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Biochemical assays have shown that 3-substituted indolin-2-ones can act as potent inhibitors of various receptor tyrosine kinases (RTKs). scirp.org The inhibitory activity is often assessed by measuring the inhibition of the ligand-dependent autophosphorylation of the RTKs in cellular assays.

Another important target for this class of compounds is the MDM2-p53 protein-protein interaction . nih.govnih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells through its interaction with the MDM2 protein. nih.govnih.gov Small molecules that can disrupt this interaction can reactivate p53 and induce tumor cell death. nih.gov The inhibitory activity of compounds on the MDM2-p53 interaction is typically evaluated using techniques like fluorescence polarization assays.

Other identified molecular targets for indolin-2-one derivatives include enzymes such as α-amylase and α-glucosidase , which are relevant in the context of diabetes. researchgate.netnih.gov The inhibitory activity against these enzymes is determined through in vitro enzymatic assays. researchgate.netnih.gov

The following table lists some of the identified molecular targets for indolin-2-one analogues and the types of biochemical assays used for their validation.

Molecular TargetType of Biochemical Assay
Receptor Tyrosine Kinases (RTKs) Inhibition of autophosphorylation assays
MDM2-p53 Interaction Fluorescence polarization assays
α-Amylase In vitro enzymatic inhibition assays
α-Glucosidase In vitro enzymatic inhibition assays
Dihydrofolate Reductase (DHFR) Enzymatic inhibition assays

Mechanistic Studies of Biological Activity at the Molecular Level

Understanding the molecular mechanism by which a compound exerts its biological effect is fundamental for its development as a therapeutic agent. For 5,6-dichloro-3-phenylindolin-2-one analogues, mechanistic studies have elucidated their modes of action at the molecular level, which primarily involve enzyme inhibition and the disruption of protein-protein interactions.

Enzyme Inhibition:

Many indolin-2-one derivatives function as enzyme inhibitors . In the case of RTKs, these compounds are thought to act as ATP-competitive inhibitors. scirp.org They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the receptor and downstream signaling proteins. This inhibition of kinase activity can block signal transduction pathways that are essential for cell growth and proliferation. scirp.org

For enzymes like α-amylase and α-glucosidase, indolin-2-one derivatives have been shown to act as inhibitors, which can be of a competitive, non-competitive, or mixed type. researchgate.netnih.gov This inhibition reduces the breakdown of complex carbohydrates into glucose, thereby lowering postprandial blood glucose levels. nih.gov

Protein-Protein Interaction Disruption:

A significant mechanism of action for some indolin-2-one analogues is the disruption of protein-protein interactions (PPIs) . The interaction between p53 and its negative regulator MDM2 is a well-studied example. nih.govnih.gov Indolin-2-one-based inhibitors are designed to mimic the key amino acid residues of p53 that are involved in the interaction with MDM2. nih.gov By binding to a hydrophobic pocket on the surface of MDM2, these small molecules block the binding of p53, leading to the stabilization and activation of p53, which in turn can trigger cell cycle arrest or apoptosis in cancer cells. nih.govnih.gov

The ability of indole-based molecules to modulate protein-protein interactions has also been observed in other biological systems, such as the bacterial flagellar motor, where indole (B1671886) was found to weaken cooperative protein interactions. nih.gov This suggests a broader potential for this chemical scaffold to interfere with PPIs.

Q & A

Q. What steps ensure reproducibility in biological assays when using 5,6-Dichloro-3-phenylindolin-2-one?

  • Compound storage : -20°C in anhydrous DMSO; avoid freeze-thaw cycles.
  • Cell line authentication : STR profiling for HeLa or HEK293 cells.
  • Plate reader calibration : Daily verification using fluorescein standards. Publish raw data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.